molecular formula C20H23FN2O2 B2478827 2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine CAS No. 2379971-69-2

2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine

Cat. No.: B2478827
CAS No.: 2379971-69-2
M. Wt: 342.414
InChI Key: BCKMBUFNJVMMBF-UHFFFAOYSA-N
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Description

2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorinated benzoyl group, and the attachment of the methylpyridine moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorinated Benzoyl Group: This step often involves the use of fluorinated benzoyl chlorides and suitable catalysts under controlled conditions.

    Attachment of the Methylpyridine Moiety: This can be accomplished through nucleophilic substitution reactions, where the piperidine intermediate reacts with a methylpyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine
  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
  • 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

Uniqueness

2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine stands out due to its unique combination of structural features, including the fluorinated benzoyl group and the methylpyridine moiety. This distinct structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-14-8-9-17(11-18(14)21)20(24)23-10-4-6-16(12-23)13-25-19-7-3-5-15(2)22-19/h3,5,7-9,11,16H,4,6,10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKMBUFNJVMMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)COC3=CC=CC(=N3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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